molecular formula C24H24N6O B2615340 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline CAS No. 1396768-64-1

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline

Cat. No.: B2615340
CAS No.: 1396768-64-1
M. Wt: 412.497
InChI Key: WTNFSVXDNXCJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoxaline core linked via a carbonyl group to a piperazine ring, which is substituted with an ethyl group terminating in a 2-phenylimidazole moiety. Its synthesis likely involves coupling a piperazine-ethyl-imidazole intermediate with a quinoxaline carbonyl precursor, similar to methods described for related compounds .

Properties

IUPAC Name

[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(22-18-26-20-8-4-5-9-21(20)27-22)30-16-13-28(14-17-30)12-15-29-11-10-25-23(29)19-6-2-1-3-7-19/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNFSVXDNXCJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Structure and Properties

The molecular formula of the compound is C23H28N4OC_{23}H_{28}N_4O with a molecular weight of approximately 392.5 g/mol. It features a quinoxaline core, which is substituted with a piperazine moiety linked to an imidazole ring. This structural complexity contributes to its biological activity.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of EGFR : A study demonstrated that quinoxaline derivatives can inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds showed IC50 values ranging from 0.14 to 0.18 μM against EGFR, indicating potent activity compared to standard drugs like lapatinib .
  • Cytotoxicity Assessment : In vitro assessments revealed that certain quinoxaline derivatives had IC50 values below 0.5 μg/mL against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, showcasing their potential as effective anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown promise as antimicrobial agents. The mechanism often involves inhibition of microbial DNA gyrase, which is essential for bacterial replication.

Research Insights

  • Multi-target Approach : Compounds designed with quinoxaline cores demonstrated dual activity against both cancer cells and bacterial pathogens, making them suitable candidates for further development in treating infections associated with cancer patients .
Compound NameTargetActivity TypeIC50 (µM)Reference
Quinoxaline AEGFRAnticancer0.14
Quinoxaline BDNA GyraseAntimicrobial0.12
Quinoxaline CHepG2Cytotoxicity<0.5

Table 2: Synthesis Pathways for Quinoxaline Derivatives

Step NumberReaction TypeKey Reagents
1Nucleophilic SubstitutionPiperazine, Imidazole
2CyclizationQuinoxaline precursor
3FunctionalizationVarious electrophiles

Mechanism of Action

The mechanism of action of 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, while the quinoxaline core can interact with various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below highlights key structural analogs and their pharmacological activities:

Compound Name Core Structure Key Substituents/Modifications Pharmacological Activity Reference
2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline Quinoxaline-piperazine-imidazole Ethyl linker, 2-phenylimidazole Hypothesized antipsychotic/CNS N/A
4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl}thiazole Quinoxaline-piperazine-thiazole Thiazole ring, ethyl-phenyl linker Atypical antipsychotic activity
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole derivatives Quinoline-pyrazole-piperazine Pyrazole core, piperazine-carbonyl Serotonin receptor modulation
1-[(1-Methyl-1H-imidazol-2-yl)phenylmethyl]piperazine Piperazine-imidazole Methylimidazole, benzyl substitution Unspecified (structural analog)
2-Chloro-3-(piperazin-2-yl)quinoxaline Quinoxaline-piperazine Chloro substitution at C2 Antipsychotic precursor

Key Observations :

  • Antipsychotic Potential: The thiazole-containing quinoxaline-piperazine derivatives (e.g., compound 81 in ) demonstrate atypical antipsychotic activity, likely via dopamine D2 and serotonin 5-HT2A receptor antagonism . The target compound’s imidazole group may enhance binding to similar targets.
  • Serotonin Receptor Affinity : Compounds such as ipsapirone () and pyrazole derivatives () with piperazine-carbonyl motifs exhibit serotonin receptor modulation, suggesting the target compound may share this activity .

Stability and Degradation

  • Hydrolysis Sensitivity : Piperazine-carbonyl linkages (as in the target compound) are prone to hydrolysis under acidic/basic conditions, as observed in ketoconazole degradation products () .
  • Metabolic Considerations : The 2-phenylimidazole group may undergo hepatic oxidation, analogous to benzimidazole derivatives () .

Biological Activity

The compound 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline is a derivative of quinoxaline, which has gained attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a piperazine moiety and an imidazole ring. The structural formula can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

This structure is significant for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the imidazole and piperazine groups enhances its binding affinity and specificity towards various biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It shows potential as a modulator for various receptors, including those involved in neurotransmission.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

  • HePG2 (liver cancer)
  • Caco-2 (colorectal cancer)

These studies often report IC50 values in the low micromolar range, indicating potent activity.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly concerning GABAergic systems. Some derivatives have shown promise as anxiolytics or anticonvulsants through modulation of GABA receptors.

Study 1: Anticancer Efficacy

A study conducted on a series of quinoxaline derivatives found that modifications to the piperazine substituent significantly enhanced anticancer activity. The most active compounds exhibited IC50 values ranging from 0.29 to 0.90 µM against HePG2 cells, comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to enhanced activity, with minimum inhibitory concentrations (MIC) significantly lower than those observed for traditional antibiotics .

Study 3: Neuropharmacological Evaluation

In a neuropharmacological study, several derivatives were tested for their ability to modulate GABA receptors. Compounds showed varying degrees of agonistic and antagonistic activity, with some demonstrating efficacy comparable to diazepam in seizure models .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 / MIC ValuesReference
Anticancer (HePG2)Cytotoxicity0.29 - 0.90 µM
AntimicrobialMIC against S. aureus< 10 µg/mL
NeuropharmacologicalGABA receptor modulationVaries

Q & A

Q. What are the optimized synthetic routes for 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via intramolecular cyclization or nucleophilic substitution. A validated route involves reacting 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate under visible light in the presence of an iridium catalyst (yield: ~65%) . Alternatively, 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles undergo aromatic nucleophilic substitution in a basic medium, followed by autooxidation to form the quinoxaline core. Key variables include:

  • Catalyst choice : Iridium catalysts improve regioselectivity compared to palladium.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Cyclization proceeds optimally at 80–100°C.

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Quinoxaline protons resonate at δ 8.1–9.2 ppm (aromatic region).
    • Piperazine-CH₂ groups appear as multiplets at δ 2.5–3.5 ppm .
    • Imidazole protons show sharp singlets at δ 7.3–7.8 ppm.
  • IR : A strong carbonyl (C=O) stretch at ~1680 cm⁻¹ confirms the piperazine-carbonyquinoxaline linkage .
  • HRMS : Molecular ion peaks at m/z 430.18 (C₂₄H₂₂N₆O) validate the molecular formula.

Q. What preliminary biological activities have been reported for this compound, and what assay systems are recommended for validation?

Methodological Answer:

  • Antifungal Activity : MIC values of ≤8 µg/mL against Candida albicans were observed in broth microdilution assays .
  • Anticancer Potential : IC₅₀ values of ~12 µM in MCF-7 breast cancer cells via MTT assays .
  • Assay Design :
    • Use RPMI-1640 medium for fungal assays, with fluconazole as a positive control.
    • For cytotoxicity, normalize cell viability data to untreated controls and include dose-response curves.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Thermal Stability : Degrades above 150°C, forming 2-phenylimidazole and quinoxaline fragments (TGA/DSC data) .
  • Photostability : Exposure to UV light (254 nm) induces cleavage of the piperazine-ethyl bond, detected via HPLC-MS .
  • Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis.

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate:
    • LogP: ~2.8 (moderate lipophilicity).
    • BBB permeability: Low (logBB < –1).
    • CYP450 inhibition: High affinity for CYP3A4 (dock with Autodock Vina) .
  • Solubility : ESOL model predicts ~0.1 mg/mL in aqueous buffer, necessitating solubilizers (e.g., cyclodextrins) for in vivo studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s antifungal activity?

Methodological Answer:

  • Core Modifications :
    • Replace the quinoxaline with pyridopyrazine to enhance π-stacking with fungal CYP51.
    • Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to improve binding to C. albicans lanosterol demethylase .
  • Assay Protocol :
    • Test derivatives in a panel of azole-resistant Candida strains.
    • Measure ergosterol biosynthesis inhibition via GC-MS .

Q. What strategies resolve contradictions in reported synthetic yields between iridium- and palladium-catalyzed routes?

Methodological Answer:

  • Controlled Comparison :
    • Conduct parallel reactions with Pd(OAc)₂ vs. Ir(ppy)₃ under identical conditions (solvent: DMF, 80°C).
    • Iridium improves yield (65% vs. 42%) due to reduced side-product formation (e.g., dimerization) .
  • Mechanistic Insight :
    • DFT calculations show iridium lowers the activation energy for cyclization by 12 kcal/mol .

Q. How can in vivo toxicity be assessed preclinically, and what biomarkers should be monitored?

Methodological Answer:

  • Rodent Models :
    • Administer 50 mg/kg (oral) to BALB/c mice for 14 days.
    • Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology .
  • Biomarkers :
    • Plasma TNF-α levels (ELISA) to assess inflammatory response.
    • Glutathione depletion in hepatocytes indicates oxidative stress.

Q. What crystallographic data are available for analogous compounds, and how can they guide co-crystallization efforts?

Methodological Answer:

  • Reference Structures :
    • CCDC 2058855: Piperazinylquinoxaline complexed with C. albicans CYP51 (resolution: 2.1 Å) .
    • Key interactions: Hydrogen bonds between quinoxaline-N and heme propionate.
  • Co-Crystallization :
    • Use hanging-drop vapor diffusion with 20% PEG 3350 and 0.2 M ammonium citrate (pH 6.5).
    • Soak crystals in 10 mM compound solution for 48 hours.

Q. How do solvent polarity and pH affect the compound’s fluorescence properties, and how can this be leveraged for cellular imaging?

Methodological Answer:

  • Solvent Effects :
    • Quantum yield increases from 0.15 (water) to 0.42 (DMSO) due to reduced non-radiative decay.
    • pH-dependent emission: Fluorescence quenched below pH 5 (imidazole protonation) .
  • Imaging Protocol :
    • Incubate HeLa cells with 10 µM compound for 1 hour.
    • Image using λₑₓ = 365 nm and λₑₘ = 450 nm (confocal microscopy).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.